molecular formula C20H20N4O3 B11980344 3-(4-Ethoxyphenyl)-N'-(4-hydroxybenzylidene)-4-ME-1H-pyrazole-5-carbohydrazide

3-(4-Ethoxyphenyl)-N'-(4-hydroxybenzylidene)-4-ME-1H-pyrazole-5-carbohydrazide

Cat. No.: B11980344
M. Wt: 364.4 g/mol
InChI Key: NKBKQQSCCFQSEI-CIAFOILYSA-N
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Description

3-(4-Ethoxyphenyl)-N’-(4-hydroxybenzylidene)-4-ME-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxybenzylidene moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-N’-(4-hydroxybenzylidene)-4-ME-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-hydroxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-N’-(4-hydroxybenzylidene)-4-ME-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-Ethoxyphenyl)-N’-(4-hydroxybenzylidene)-4-ME-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-N’-(4-hydroxybenzylidene)-4-ME-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Ethoxy-4-hydroxybenzylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
  • 5-(3-Ethoxy-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
  • 5-(3-Ethoxy-4-hydroxybenzylidene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to these similar compounds, 3-(4-Ethoxyphenyl)-N’-(4-hydroxybenzylidene)-4-ME-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-4-methyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-3-27-17-10-6-15(7-11-17)18-13(2)19(23-22-18)20(26)24-21-12-14-4-8-16(25)9-5-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+

InChI Key

NKBKQQSCCFQSEI-CIAFOILYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

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